
3-(2-Hydroxy-3-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3-methoxyphenyl)propanoic acid is an organic compound characterized by a phenyl ring substituted with a hydroxy group at the second position and a methoxy group at the third position, attached to a propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-hydroxy-3-methoxybenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with malonic acid in the presence of a base, such as sodium hydroxide, to form the corresponding cinnamic acid derivative.
Hydrogenation: The double bond in the cinnamic acid derivative is then hydrogenated using a catalyst like palladium on carbon (Pd/C) under hydrogen gas to yield this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the aldol condensation and hydrogenation steps to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 3-(2-Methoxy-3-oxo-phenyl)propanoic acid.
Reduction: 3-(2-Hydroxy-3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.
Biology:
Antioxidant Properties: Exhibits antioxidant activity, making it useful in studies related to oxidative stress and cellular damage.
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, which could be relevant in drug development.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Drug Delivery: Studied as a component in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Polymer Production: Used in the synthesis of polymers with specific functional properties.
Cosmetics: Incorporated into cosmetic formulations for its antioxidant properties.
Mechanism of Action
The mechanism by which 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, known for its antioxidant and anti-inflammatory properties.
Cinnamic Acid: 3-Phenylpropanoic acid, a precursor in the synthesis of various aromatic compounds.
Vanillic Acid: 4-Hydroxy-3-methoxybenzoic acid, used in flavoring and as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid is unique due to the specific positioning of its hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions with biological targets and distinct pathways in chemical synthesis.
Biological Activity
3-(2-Hydroxy-3-methoxyphenyl)propanoic acid, also known as a derivative of phenolic compounds, has garnered attention in recent research for its potential biological activities. This article explores its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, supported by various studies and findings.
Chemical Structure
The compound features a propanoic acid backbone with a hydroxyl and methoxy group on the aromatic ring, contributing to its biological properties. The structural formula can be represented as:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's ability to donate hydrogen atoms from the hydroxyl group enhances its radical-scavenging capacity.
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) |
---|---|
This compound | 25 ± 1.5 |
Ascorbic Acid | 20 ± 1.0 |
Quercetin | 15 ± 0.5 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. The mechanism appears to involve the downregulation of NF-kB signaling pathways, which are pivotal in inflammatory responses.
Case Study: Inhibition of Inflammatory Markers
In a study conducted on lipopolysaccharide (LPS)-induced macrophages, treatment with this compound resulted in a significant reduction of inflammatory markers:
- TNF-α: Decreased by 40%
- IL-6: Decreased by 35%
This suggests its potential use in managing inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored against various bacterial strains. In vitro tests demonstrated that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
The biological activity of this compound is largely attributed to its structural features, particularly the hydroxyl and methoxy groups which enhance its interaction with biomolecules. Molecular docking studies suggest that the compound binds effectively to target enzymes involved in inflammation and microbial resistance.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- 3-(2-Hydroxy-3-methoxyphenyl)propanoic acid serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters enhances its efficacy and specificity in drug formulations aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Biochemical Research
Insights into Metabolic Pathways
- The compound is utilized in studies related to amino acid metabolism, providing valuable insights into metabolic pathways. Research indicates that it can influence metabolic disorders by modulating various biochemical processes, making it a potential therapeutic target for conditions like obesity and diabetes .
Neuroscience Studies
Development of Neuroprotective Agents
- Its structural properties make it significant in developing neuroprotective agents. Studies have highlighted its potential to protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Analytical Chemistry
Standard in Chromatography
- In analytical chemistry, this compound is employed as a standard in chromatography. This application aids researchers in accurately measuring and analyzing similar compounds within complex mixtures, thus enhancing the reliability of experimental results .
Cosmetic Formulations
Skin Benefits
- The compound is also leveraged in the cosmetic industry for its potential skin benefits. It is included in formulations aimed at improving skin hydration and elasticity due to its antioxidant properties, which help combat oxidative stress on the skin .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These findings suggest broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Antioxidant Activity
The antioxidant capabilities of this compound have been evaluated using various assays, demonstrating a significant ability to scavenge free radicals. This property indicates potential applications in preventing oxidative stress-related diseases, highlighting its relevance in both therapeutic and cosmetic formulations.
Anticancer Activity
A study investigated the anticancer properties of related compounds derived from this acid against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting potential for developing new anticancer agents based on this compound.
Enzyme Inhibition Studies
Further investigations focused on the inhibition of cholinesterases by derivatives of this compound, revealing that modifications to the phenyl group significantly enhance inhibitory activity against acetylcholinesterase (AChE). This suggests a therapeutic application in treating neurodegenerative diseases like Alzheimer's disease.
Properties
IUPAC Name |
3-(2-hydroxy-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-4,13H,5-6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZJAJLWHZFNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.